- Preparation of organic nitriles from aldoximes., World Intellectual Property Organization, , ,
Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)

94610-82-9 structure
Nome do Produto:2-Fluoro-4-methoxybenzonitrile
2-Fluoro-4-methoxybenzonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Fluoro-4-methoxybenzonitrile
- 3-Fluoro-4-cyanoanisole
- 2-fluoro-4-methoxybenzenecarbonitrile
- 2-Fluoro-4-methoxy-benzonitrile
- 3-Fluor-4-cyano-anisol
- 4-Cyano-3-fluoroanisole
- 4-methoxy-2-fluorobenzonitrile
- benzonitrile,2-fluoro-4-methoxy
- fluoro-4-methoxy-benzonitrile
- benzonitrile, 2-fluoro-4-methoxy-
- 3-FLUORO-4-CYANO ANISOLE
- 3-FLUORO-4-CYANO ANISOL
- PubChem4783
- KSC494M1T
- 2-fluor-4-methoxybenzonitrile
- HWKUZTFIZATJPM-UHFFFAOYSA-N
- WT445
- SBB055495
- WT220
- 2-Fluoro-4-methoxybenzonitrile (ACI)
- FS-1326
- CS-W008288
- SY103944
- Z1160930711
- EN300-106135
- DB-008199
- AC-4076
- 94610-82-9
- DTXSID20348678
- MFCD00509374
- DTXCID00299750
- AKOS006343216
- SCHEMBL2539990
-
- MDL: MFCD00509374
- Inchi: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
- Chave InChI: HWKUZTFIZATJPM-UHFFFAOYSA-N
- SMILES: N#CC1C(F)=CC(OC)=CC=1
Propriedades Computadas
- Massa Exacta: 151.04300
- Massa monoisotópica: 151.043
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 174
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- XLogP3: 1.7
- Superfície polar topológica: 33
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: White to Yellow Solid
- Densidade: 1.18
- Ponto de Fusão: 62-65°C
- Ponto de ebulição: 233.9°Cat760mmHg
- Ponto de Flash: 95.3°C
- Índice de Refracção: 1.505
- PSA: 33.02000
- LogP: 1.70598
2-Fluoro-4-methoxybenzonitrile Informações de segurança
-
Símbolo:
- Palavra de Sinal:Danger
- Declaração de perigo: H331,H302,H312,H315,H319,H335
-
Declaração de Advertência:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Número de transporte de matérias perigosas:UN 3276
- Código da categoria de perigo: 20/21/22-36/37/38
- Instrução de Segurança: S23; S36/37/39
-
Identificação dos materiais perigosos:
- Classe de Perigo:6.1
- Frases de Risco:R20/21/22
- Condição de armazenamento:Store at room temperature
- PackingGroup:III
2-Fluoro-4-methoxybenzonitrile Dados aduaneiros
- CÓDIGO SH:2926909090
- Dados aduaneiros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-4-methoxybenzonitrile Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
AstaTech | 24124-5/G |
3-FLUORO-4-CYANOANISOLE |
94610-82-9 | 97% | 5g |
$123 | 2023-09-18 | |
AstaTech | 24124-25/G |
3-FLUORO-4-CYANOANISOLE |
94610-82-9 | 97% | 25/G |
$204 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20880-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
¥1248.0 | 2023-09-07 | |
Enamine | EN300-106135-5.0g |
2-fluoro-4-methoxybenzonitrile |
94610-82-9 | 95% | 5g |
$40.0 | 2023-05-03 | |
Enamine | EN300-106135-0.1g |
2-fluoro-4-methoxybenzonitrile |
94610-82-9 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
eNovation Chemicals LLC | D403743-1kg |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 1kg |
$3600 | 2024-06-05 | |
Apollo Scientific | PC1358-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 98% | 5g |
£18.00 | 2025-02-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-1g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 1g |
¥105.30 | 2022-01-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-200mg |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 200mg |
¥27.00 | 2022-01-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
437.0CNY | 2021-07-05 |
2-Fluoro-4-methoxybenzonitrile Método de produção
Synthetic Routes 1
Condições de reacção
Referência
Synthetic Routes 2
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 48 h, 45 °C
Referência
- Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinolsTetrahedron Letters, 2009, 50(27), 3776-3779,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile , Water ; 24 h, pH 9, rt
Referência
- Direct C-H Cyanation of Arenes via Organic Photoredox CatalysisJournal of the American Chemical Society, 2017, 139(8), 2880-2883,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophilesChemRxiv, 2021, 1, 1-14,
Synthetic Routes 5
Condições de reacção
Referência
- Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ringJournal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Lead tetraacetate , Ammonia Solvents: Toluene
Referência
- Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor2006, , ,,
Synthetic Routes 7
Condições de reacção
Referência
- The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitrilesHelvetica Chimica Acta, 1984, 67(6), 1572-9,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary NucleophilesJournal of the American Chemical Society, 2021, 143(27), 10422-10428,
Synthetic Routes 9
Condições de reacção
1.1 Solvents: Methanol
Referência
- Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols, Japan, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Referência
- Methods for rapid formation of chemicals including positron emission tomography biomarkers, United States, , ,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ; 7 h, 60 °C
1.2 Solvents: Dimethylformamide ; overnight, reflux
1.2 Solvents: Dimethylformamide ; overnight, reflux
Referência
- Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation, United States, , ,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, reflux; reflux → rt
Referência
- Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 21 h, rt
Referência
- Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condições de reacção
Referência
- Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists., European Patent Organization, , ,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran , Xylene , Water ; 2.5 h, rt
Referência
- Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild conditionJournal of Sulfur Chemistry, 2018, 39(5), 507-515,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine , Diisopropylethylamine Solvents: Acetonitrile ; 2 h, 82 °C
Referência
- Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of OximesAsian Journal of Organic Chemistry, 2023, 12(6),,
Synthetic Routes 17
Condições de reacção
Referência
- Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Methoxyacetonitrile , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Palladium diacetate , Water , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Tetrahydrofuran ; 12 h, 45 °C
Referência
- Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditionsGreen Chemistry, 2022, 24(7), 2853-2858,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ; 5 min
1.2 24 h, 35 °C
1.2 24 h, 35 °C
Referência
- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysisChem, 2023, 9(2), 343-362,
2-Fluoro-4-methoxybenzonitrile Raw materials
- Benzaldehyde, 2-fluoro-4-methoxy-, oxime
- 1-bromo-2-fluoro-4-methoxy-benzene
- 1-fluoro-3-methoxybenzene
- 2,4-Difluorobenzonitrile
- Thiocyanic acid, 5-bromo-1H-indol-3-yl ester
- (2-fluoro-4-methoxyphenyl)boronic acid
- 4-Methoxy-2-nitrobenzonitrile
- 2-Fluoro-4-methoxybenzamide
- 2-Fluoro-1,4-dimethoxybenzene
- 2-Fluoro-4-methoxybenzaldehyde
- 2-Fluoro-4-hydroxybenzonitrile
- trimethylsilanecarbonitrile
2-Fluoro-4-methoxybenzonitrile Preparation Products
2-Fluoro-4-methoxybenzonitrile Literatura Relacionada
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94610-82-9)2-Fluoro-4-methoxybenzonitrile

Pureza:99%/99%
Quantidade:25g/100g
Preço ($):222.0/649.0